4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-5-11(23-7-9)13(22)18-14-19-20-15(25-14)24-8-12(21)17-10-3-2-4-16-6-10/h2-7H,8H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJWQLOXJJBXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects.
Chemical Structure and Properties
This compound features a complex structure that includes a thiophene ring, a carboxamide group, and a thiadiazole moiety. The presence of these functional groups is significant for its biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:
- Mechanism of Action : The compound is believed to inhibit key biological processes associated with cancer cell proliferation. It interacts with tubulin similarly to established anticancer agents like Combretastatin A-4 (CA-4), disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from thiophene carboxamides showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells . The docking studies indicated favorable binding interactions with the tubulin-colchicine-binding pocket, suggesting a strong potential for anticancer activity .
- Case Studies : A review of thiadiazole derivatives indicated their efficacy in various cancer models, including leukemia and solid tumors. Specific derivatives showed decreased viability in human non-small cell lung cancer and breast cancer cells .
Antioxidant Activity
The antioxidant properties of the compound were assessed using the ABTS assay:
- Results : The compound exhibited significant inhibition activity, comparable to ascorbic acid, suggesting its potential as an antioxidant agent . The highest inhibition percentage recorded was 62%, indicating strong free radical scavenging ability.
Antibacterial Activity
The antibacterial effects of the compound were tested against several pathogenic bacteria:
- Activity Against Gram-positive and Gram-negative Bacteria : The synthesized derivatives displayed varying degrees of antibacterial activity. For instance, one derivative showed an activity index exceeding 80% against Staphylococcus aureus and Escherichia coli .
- Mechanism : The presence of specific substituents on the thiophene ring significantly enhanced antibacterial activity by increasing the hydrophilicity of the compounds, which is crucial for membrane penetration in bacterial cells .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives similar to 4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown efficacy against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of thiadiazole derivatives on human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The results demonstrated that modifications to the thiadiazole scaffold enhanced anticancer activity compared to standard treatments like cisplatin .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy against a range of pathogens. The incorporation of the thiadiazole ring is particularly noted for its role in enhancing antibacterial activity.
Case Study:
A series of synthesized thiadiazolopyrimidines were tested against Candida albicans and various gram-positive bacteria, revealing notable inhibition zones in disk diffusion assays. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For example, docking simulations with dihydrofolate reductase have provided insights into its potential as an inhibitor in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring and thiophene-carboxamide group enable nucleophilic substitution at sulfur or nitrogen sites. Key reactions include:
These reactions are critical for modifying the compound’s electronic profile and bioactivity. For example, replacing the pyridin-3-ylamino group with bulkier amines reduces solubility but enhances binding to hydrophobic enzyme pockets.
Oxidation and Reduction Pathways
The thiadiazole-thiophene system exhibits redox sensitivity:
Oxidation
-
Oxidizing agents : H₂O₂, mCPBA (meta-chloroperbenzoic acid)
Reduction
-
Reducing agents : NaBH₄, LiAlH₄
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions due to electron-deficient thiadiazole regions:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Nitrile oxides | Toluene, reflux | Isoxazoline-fused thiadiazole derivatives |
| Azides | Cu(I) catalysis, RT | Triazole-linked hybrids |
Ring-opening occurs under alkaline conditions (NaOH/EtOH), cleaving the thiadiazole ring to form thioamide intermediates.
Acid-Base Reactivity
The pyridin-3-ylamino group (pKa ~4.5) and carboxamide (pKa ~10) enable pH-dependent behavior:
-
Protonation : Below pH 3, the pyridine nitrogen acquires a positive charge, enhancing water solubility.
-
Deprotonation : Above pH 11, the carboxamide loses a proton, forming a resonance-stabilized anion.
Metal Coordination Reactions
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | Pyridine N, thiadiazole S | Antimicrobial complexes |
| Pt(II) | Carboxamide O, thiophene S | Anticancer prodrugs |
Stoichiometry and geometry (e.g., square planar for Pt complexes) are confirmed by XRD and UV-Vis spectroscopy .
Stability Under Environmental Conditions
-
Thermal stability : Decomposes at 220–240°C without melting.
-
Photostability : UV light (λ = 254 nm) induces thiophene ring dimerization unless shielded.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Notes: Melting points correlate with substituent bulk and symmetry. Pyridine-based derivatives often exhibit higher solubility in polar solvents compared to benzylthio analogs .
Antifungal Activity Comparison
highlights 1,3,4-thiadiazole-oxadiazole hybrids with antifungal activity via ergosterol biosynthesis inhibition. While the target compound lacks oxadiazole or cyclohexylamine groups, its pyridine-thiophene system may target similar pathways. For example:
- Ergosterol inhibition : Pyridine’s nitrogen atoms could mimic the sterol-binding sites targeted by azoles, though direct data is unavailable for the target compound .
- Potency : Cyclohexylamine derivatives () show MIC values of 2–8 µg/mL against Candida spp., whereas the target compound’s activity remains uncharacterized.
Kinase Inhibition Profiles
describes thienoquinolones as CDK5/p25 inhibitors. Unlike these ATP-competitive inhibitors, the target compound’s pyridin-3-ylamino group may enable non-competitive binding, as seen in compound 7 (), which shares a thiadiazole-thioether scaffold. Structural alignment suggests that the thiophene carboxamide could enhance selectivity for CDK5 over other kinases .
Acetylcholinesterase (AChE) Inhibition
reports AChE inhibition by 1,3,4-thiadiazole-piperidine derivatives (e.g., 7a–7l). However, the thiophene-2-carboxamide group could compensate by interacting with the enzyme’s peripheral anionic site .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, with critical optimization points:
- Key Steps :
- Thiadiazole Core Formation : Use N-phenylhydrazinecarboxamides and isothiocyanato derivatives in acetonitrile under reflux (1–3 minutes) to form intermediates .
- Cyclization : Treat intermediates with iodine and triethylamine in DMF to cleave atomic sulfur (1/8 S₈) and drive thiadiazole ring closure. Prolonged reaction times (>1 hour) may reduce yield due to side reactions .
- Yield Optimization :
- Solvent Choice : Acetonitrile enhances reaction speed for intermediate formation, while DMF stabilizes the cyclization step.
- Catalyst Ratio : Triethylamine acts as a base to deprotonate intermediates, but excess amounts can lead to byproducts.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Characterization requires a combination of techniques to confirm structure and purity:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C-S-C at ~650–750 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M⁺ peaks with isotopic patterns) .
Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results?
Discrepancies often arise from dynamic effects or solvent interactions:
- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in amide bonds) .
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO can deshield NH protons, shifting peaks upfield .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and cross-validate assignments .
Advanced: What strategies are recommended for analyzing the compound’s stability under varying pH and temperature?
Stability studies are critical for biological assays:
- pH-Dependent Degradation :
- Thermal Stability :
- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Store lyophilized samples at –20°C to prevent thioether bond cleavage .
Advanced: How to address discrepancies in biological activity data across different assay models?
Variability in bioactivity can stem from assay design or compound handling:
- Assay-Specific Factors :
- Data Normalization :
Advanced: What experimental designs mitigate regioselectivity challenges during substitution reactions?
Regioselectivity in thiadiazole/thiophene systems requires precise control:
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) on the pyridine ring to orient electrophilic substitution at the 5-position of thiadiazole .
- Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings, improving yield for aryl-thiadiazole bonds .
- Kinetic vs. Thermodynamic Control : Lower temperatures (–10°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80°C) drive thermodynamic outcomes .
Basic: How to troubleshoot low yields in the final cyclization step?
Common issues and solutions:
- Byproduct Formation : Add molecular sieves to absorb H₂O, preventing hydrolysis of intermediates .
- Incomplete Cyclization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7); extend reaction time if intermediates persist.
- Catalyst Deactivation : Use freshly distilled triethylamine to avoid amine oxidation .
Advanced: What computational methods predict interactions between this compound and biological targets?
Structure-activity relationship (SAR) modeling tools:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) based on thiophene-carboxamide interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the pyridine ring and target active sites .
- QSAR Models : Train models with Hammett constants (σ) for substituents on the thiadiazole ring to predict cytotoxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
